C22H23F2NO2
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Overview
Description
The compound with the molecular formula C22H23F2NO2 Lenperone . It is a butyrophenone antipsychotic, similar to other major tranquilizers, and exhibits some alpha-adrenergic blocking action and antiemetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lenperone can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with 4-fluorobutyrophenone under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of Lenperone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: Lenperone undergoes various chemical reactions, including:
Oxidation: Lenperone can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Lenperone into its reduced forms.
Substitution: Lenperone can undergo substitution reactions, particularly involving the fluorine atoms on the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reagents and catalysts are often used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Lenperone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of butyrophenone derivatives and their chemical properties.
Biology: Investigated for its effects on biological systems, particularly its antipsychotic and antiemetic properties.
Medicine: Studied for its potential therapeutic applications in treating psychiatric disorders and preventing nausea and vomiting.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
Lenperone exerts its effects primarily through its action on the central nervous system. It blocks dopamine receptors, which helps in reducing psychotic symptoms. Additionally, its alpha-adrenergic blocking action contributes to its tranquilizing effects. The molecular targets include dopamine receptors and alpha-adrenergic receptors, and the pathways involved are related to neurotransmitter regulation .
Comparison with Similar Compounds
- Haloperidol
- Droperidol
- Trifluperidol
- Benperidol
These compounds are structurally related and share similar therapeutic uses but differ in their specific chemical structures and effects .
Properties
Molecular Formula |
C22H23F2NO2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(3-fluorophenyl)-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]methanone |
InChI |
InChI=1S/C22H23F2NO2/c23-17-9-7-15(8-10-17)20-19-6-1-2-11-22(19,27)12-13-25(20)21(26)16-4-3-5-18(24)14-16/h3-5,7-10,14,19-20,27H,1-2,6,11-13H2 |
InChI Key |
WVABFNXIPMDRAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F)O |
Origin of Product |
United States |
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